1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione
Overview
Description
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione is an organic compound with the molecular formula C10H14N2O2 It belongs to the class of pyrazine derivatives, characterized by a cyclohexyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between cyclohexylamine and glyoxal in the presence of a base can yield the desired compound. The reaction typically proceeds as follows:
Cyclohexylamine and Glyoxal Reaction: Cyclohexylamine reacts with glyoxal in an aqueous or alcoholic medium, often under reflux conditions, to form the intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms of pyrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction could produce more saturated pyrazine compounds.
Scientific Research Applications
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione: Unique due to its specific substitution pattern.
1-Phenyl-1,4-dihydropyrazine-2,3-dione: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-1,4-dihydropyrazine-2,3-dione: Contains a methyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclohexyl-1H-pyrazine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICJMAECGSKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC(=O)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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